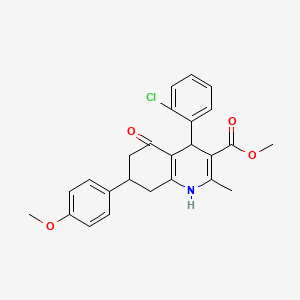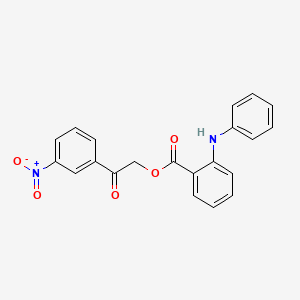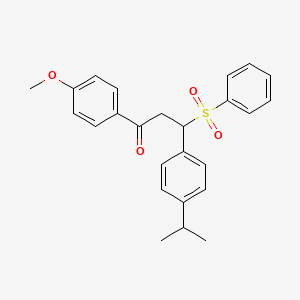
N'-(4-methyl-9-acridinyl)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methyl-9-acridinyl)nicotinohydrazide, commonly known as MNA, is a synthetic compound that has been used in scientific research for many years. MNA has been found to have a wide range of potential applications, including as an anti-cancer agent, as well as in the treatment of other diseases.
Mécanisme D'action
MNA is believed to work by inhibiting the activity of certain enzymes that are necessary for cancer cell growth and survival. MNA has also been found to induce DNA damage and inhibit the repair of damaged DNA, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
MNA has been found to have a number of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of angiogenesis, and the modulation of the immune system. MNA has also been found to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MNA in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, MNA can be difficult to synthesize and is not readily available, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on MNA. One area of interest is the development of more efficient synthesis methods for MNA. Another area of interest is the study of MNA in combination with other anti-cancer agents, to determine if it has synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of MNA and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
MNA can be synthesized through a number of different methods, including the reaction of 4-methyl-9-acridinecarboxaldehyde with nicotinic acid hydrazide in the presence of a catalyst. Other methods include the reaction of 4-methyl-9-acridinecarboxaldehyde with nicotinic acid followed by the addition of hydrazine hydrate.
Applications De Recherche Scientifique
MNA has been extensively studied for its potential as an anti-cancer agent. Studies have shown that MNA can inhibit the growth of cancer cells in vitro, and can also induce apoptosis, or programmed cell death, in cancer cells. MNA has also been found to have potential as a treatment for other diseases, including tuberculosis and leishmaniasis.
Propriétés
IUPAC Name |
N'-(4-methylacridin-9-yl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-6-4-9-16-18(13)22-17-10-3-2-8-15(17)19(16)23-24-20(25)14-7-5-11-21-12-14/h2-12H,1H3,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUANUNVDJGXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NNC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylacridin-9-yl)pyridine-3-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5112165.png)
![N-benzyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5112173.png)

![4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide](/img/structure/B5112185.png)

![4-{3-[4-(aminocarbonyl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B5112199.png)
![ethyl 2-({N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5112202.png)
![ethyl 5-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5112204.png)
![7-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-3-carbonitrile](/img/structure/B5112215.png)
![1-(3-methylbutyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5112223.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)


![1-allyl-2-[(2-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5112271.png)